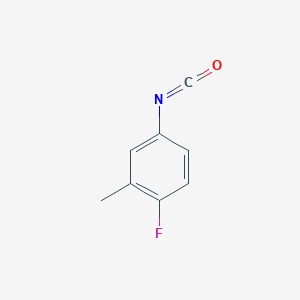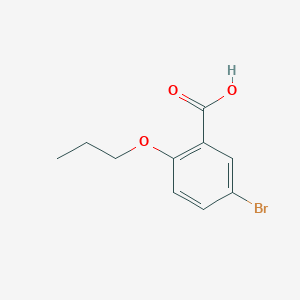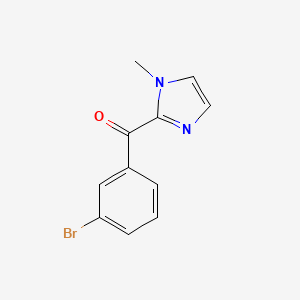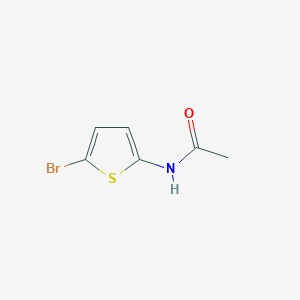
5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
Overview
Description
5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid: is a chemical compound with the molecular formula C9H7BrO3 . It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 7-position of the dihydrobenzofuran ring. It appears as a white to light yellow or light orange powder or crystal .
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may interact with multiple pathways.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, which include 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran compounds are known to have significant cell growth inhibitory effects
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is soluble in organic solvents, suggesting that it may be able to pass through cell membranes .
Subcellular Localization
Benzofuran compounds are known to be widely distributed in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2,3-dihydrobenzofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The process may include:
Reactor Design: Use of batch or continuous reactors.
Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Quality Control: Analytical methods like gas chromatography (GC) and neutralization titration to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydrobenzofuran ring to a more oxidized state.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products:
Oxidation: Formation of benzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-bromo-2,3-dihydrobenzofuran-7-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology and Medicine:
Antimicrobial Agents: Benzofuran derivatives, including 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: Some benzofuran derivatives exhibit anticancer properties, making them candidates for drug development.
Industry:
Pharmaceuticals: Used in the development of pharmaceutical compounds with potential therapeutic applications.
Agrochemicals: Employed in the synthesis of agrochemical products for crop protection.
Comparison with Similar Compounds
5-bromo-2,3-dihydrobenzofuran: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5-bromo-2,3-dihydrobenzofuran-7-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness:
Functional Groups: The presence of both a bromine atom and a carboxylic acid group in 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid provides unique reactivity and versatility in chemical synthesis.
Biological Activity: The combination of these functional groups contributes to its potential as an antimicrobial and anticancer agent
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBMKAXASFPSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383421 | |
| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-72-4 | |
| Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)


